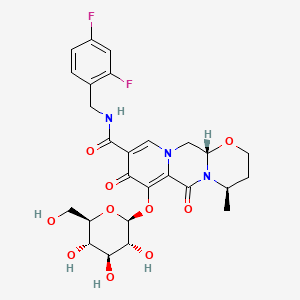

Dolutegravir O-b-D-Glucoside

Description

Contextualization within Dolutegravir (B560016) Metabolic Pathways

The metabolism of Dolutegravir is primarily governed by Phase II biotransformation reactions, with a lesser contribution from Phase I oxidative pathways. biomol.com Three main routes for its metabolic clearance have been identified:

Glucuronidation: This is the principal pathway, predominantly mediated by the enzyme Uridine 5'-diphospho-glucuronosyltransferase 1A1 (UGT1A1). simsonpharma.comlgcstandards.com This process involves the covalent attachment of a glucuronic acid moiety to the Dolutegravir molecule, forming the ether glucuronide. simsonpharma.comlgcstandards.com

Oxidation: A smaller portion of Dolutegravir is metabolized through oxidation, a reaction catalyzed by the Cytochrome P450 3A4 (CYP3A4) enzyme. simsonpharma.comsimsonpharma.com

Oxidative Defluorination and Glutathione Conjugation: A minor pathway involves a sequence of oxidative defluorination followed by conjugation with glutathione. simsonpharma.com

Role of Dolutegravir O-β-D-Glucuronide as a Primary Metabolite

Dolutegravir O-β-D-Glucuronide, also referred to in literature as M2, is the most abundant metabolite of Dolutegravir found in the body. simsonpharma.comcaymanchem.com Following oral administration, this ether glucuronide is the main biotransformation product detected in both plasma and urine. simsonpharma.comsimsonpharma.com A human mass balance study revealed that this metabolite accounts for 18.9% of the administered dose excreted in urine. simsonpharma.comsimsonpharma.com The formation of the glucuronide conjugate is a crucial step in the detoxification and elimination of Dolutegravir, as it renders the parent compound inactive. lgcstandards.com The attachment of the glucuronic acid group disrupts the structural features of Dolutegravir that are essential for its antiviral activity. lgcstandards.com

Academic Research Focus: Scope and Objectives

Academic research on Dolutegravir metabolism has concentrated on several key areas:

Identification and Quantification of Metabolites: Early studies focused on identifying the metabolic products of Dolutegravir in humans and quantifying their presence in plasma, urine, and feces to create a comprehensive mass balance profile. simsonpharma.com

Elucidation of Metabolic Pathways: A primary objective has been to delineate the specific enzymatic pathways responsible for Dolutegravir's biotransformation, with a significant emphasis on the role of UGT1A1 and CYP3A4. biomol.comcaymanchem.com

Pharmacogenetic Variability: Research has explored how genetic variations in metabolizing enzymes, particularly UGT1A1, can influence Dolutegravir's pharmacokinetics. researchgate.net Studies have shown that individuals with UGT1A1 genotypes that confer poor metabolism have a lower clearance and higher systemic exposure to Dolutegravir. researchgate.net

Drug-Drug Interactions: Investigating the potential for other drugs to interfere with Dolutegravir's metabolism has been a critical area of research to ensure its safe and effective use in combination therapies. biomol.com

The following table summarizes the key enzymes involved in Dolutegravir metabolism and their primary functions.

| Enzyme | Family | Primary Role in Dolutegravir Metabolism |

|---|---|---|

| UGT1A1 | Uridine 5'-diphospho-glucuronosyltransferase | Principal enzyme responsible for the glucuronidation of Dolutegravir to form its major, inactive metabolite, Dolutegravir O-β-D-Glucuronide. simsonpharma.comlgcstandards.com |

| CYP3A4 | Cytochrome P450 | Catalyzes the minor oxidative metabolic pathway of Dolutegravir. simsonpharma.comsimsonpharma.com |

| UGT1A3 | Uridine 5'-diphospho-glucuronosyltransferase | Contributes to the glucuronidation of Dolutegravir, particularly in intestinal microsomes. caymanchem.com |

The following table details the major metabolites of Dolutegravir and their excretion profiles as determined in human mass balance studies.

| Metabolite | Designation | Percentage of Administered Dose in Urine | Percentage of Administered Dose in Feces |

|---|---|---|---|

| Dolutegravir O-β-D-Glucuronide | M2 | 18.9% | Not specified as a major fecal component |

| Oxidative Metabolite | M3 | 3.0% | Not specified |

| Hydrolytic N-dealkylation Product | M1 | 3.6% | Not specified |

Structure

3D Structure

Properties

Molecular Formula |

C26H29F2N3O10 |

|---|---|

Molecular Weight |

581.5 g/mol |

IUPAC Name |

(3S,7R)-N-[(2,4-difluorophenyl)methyl]-7-methyl-9,12-dioxo-11-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-oxa-1,8-diazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-13-carboxamide |

InChI |

InChI=1S/C26H29F2N3O10/c1-11-4-5-39-17-9-30-8-14(24(37)29-7-12-2-3-13(27)6-15(12)28)19(33)23(18(30)25(38)31(11)17)41-26-22(36)21(35)20(34)16(10-32)40-26/h2-3,6,8,11,16-17,20-22,26,32,34-36H,4-5,7,9-10H2,1H3,(H,29,37)/t11-,16-,17+,20-,21+,22-,26+/m1/s1 |

InChI Key |

AWDOSKSERUBWKF-RAALLFHKSA-N |

Isomeric SMILES |

C[C@@H]1CCO[C@@H]2N1C(=O)C3=C(C(=O)C(=CN3C2)C(=O)NCC4=C(C=C(C=C4)F)F)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O |

Canonical SMILES |

CC1CCOC2N1C(=O)C3=C(C(=O)C(=CN3C2)C(=O)NCC4=C(C=C(C=C4)F)F)OC5C(C(C(C(O5)CO)O)O)O |

Origin of Product |

United States |

Enzymological Characterization of Dolutegravir O B D Glucoside Formation

Identification and Kinetic Analysis of UDP-Glucuronosyltransferase (UGT) Isoforms

Extensive in vitro research has firmly established UGT1A1 as the principal enzyme responsible for the glucuronidation of dolutegravir (B560016). nih.govnih.govnih.govnih.govnih.gov Studies using recombinant human UGT enzymes have demonstrated that UGT1A1 exhibits the most significant catalytic activity towards dolutegravir compared to other isoforms. nih.govtandfonline.comfda.gov This isoform is predominantly expressed in the liver, which is a primary site for dolutegravir metabolism. tandfonline.comnih.gov The ether glucuronide metabolite was the main product of biotransformation, accounting for 18.9% of the dose excreted in urine and being the primary metabolite found in plasma. nih.gov The central role of UGT1A1 is further substantiated by inhibition studies, where atazanavir, a known UGT1A1 inhibitor, significantly inhibited the formation of dolutegravir glucuronide in human liver microsomes. fda.gov

While UGT1A1 is the major contributor, other UGT isoforms also participate in the formation of Dolutegravir O-b-D-Glucoside, albeit to a lesser extent. nih.govnih.gov In vitro studies have identified UGT1A3 and UGT1A9 as minor pathways in the liver. nih.govtandfonline.comfda.gov Specifically, recombinant UGT1A3 and UGT1A9 have shown the ability to catalyze the glucuronidation of dolutegravir. nih.govfda.gov Furthermore, UGT1A10, which is primarily expressed in the intestine, has also been shown to exhibit glucuronidation activity towards dolutegravir. nih.govtandfonline.com Given that dolutegravir is absorbed in the intestine and UGT1A10 has a high protein abundance there, this isoform may play a significant role in the intestinal metabolism of the drug. tandfonline.com

Substrate Specificity and Enzyme Kinetics of UGTs with Dolutegravir

The kinetic parameters of the UGT isoforms involved in dolutegravir glucuronidation have been characterized to understand their efficiency and affinity for the substrate. In studies with recombinant UGT1A1, the Michaelis-Menten constant (Km) was determined to be 21 µM with a maximum velocity (Vmax) of 67 pmol/min/mg. fda.gov Another study found a higher Km value of 96 µM for UGT1A1 expressed in HEK cells. nih.gov UGT1A9 also shows a high affinity for dolutegravir, with a reported Km value of 46 µM. nih.gov

Kinetic analyses in different tissues reveal varying efficiencies. Human liver microsomes (HLMs), where UGT1A1 and UGT1A9 are key, show the most efficient glucuronidation of dolutegravir. nih.gov In contrast, intestinal microsomes, where UGT1A3 and UGT1A8 are more prominent, exhibit the lowest affinity (highest Km) but the highest capacity (Vmax) for dolutegravir metabolism. nih.gov

| UGT Isoform | System | Km (µM) | Vmax (pmol/min/mg) | Reference |

|---|---|---|---|---|

| UGT1A1 | Recombinant | 21 | 67 | fda.gov |

| UGT1A1 | HEK cells | 96 | N/A | nih.gov |

| UGT1A9 | HEK cells | 46 | N/A | nih.gov |

| UGT1A8 | HEK cells | 37 | N/A | nih.gov |

Mechanisms of Regioselective Glycosidation

The formation of this compound is a regioselective process, where the glucuronic acid moiety is attached to a specific hydroxyl group on the dolutegravir molecule, forming an ether glucuronide. nih.gov The active site of UGT enzymes resides in the lumen of the endoplasmic reticulum. doi.org These enzymes catalyze the transfer of glucuronic acid from the co-substrate uridine-5′-diphosphoglucuronic acid (UDPGA) to the substrate. tandfonline.com The specific orientation of dolutegravir within the active site of the UGT isoform dictates which hydroxyl group is accessible for glycosidation. While the precise molecular interactions governing this regioselectivity for dolutegravir have not been detailed extensively in the available literature, it is this enzyme-substrate specificity that ensures the consistent formation of the O-b-D-Glucoside metabolite.

Influence of Genetic Polymorphisms in UGT Genes on this compound Formation

Genetic variations within the UGT genes, particularly UGT1A1, can significantly impact the formation of this compound. tandfonline.com Polymorphisms in the UGT1A1 gene, such as UGT1A16 and UGT1A128, are associated with reduced enzymatic activity. nih.govnih.gov Individuals carrying these reduced-function alleles exhibit decreased oral clearance and consequently, increased plasma concentrations of dolutegravir. nih.govpharmgkb.org For instance, carriers of low-activity polymorphisms like *28/28 showed a 31% increase in the area under the concentration-time curve (AUC) for dolutegravir compared to individuals with normal UGT1A1 activity. pharmgkb.org Similarly, the UGT1A16 variant has been linked to higher serum dolutegravir concentrations. tandfonline.com

Variants in other contributing UGT isoforms have also been shown to decrease dolutegravir glucuronidation activity in vitro, including UGT1A3.5, UGT1A9.2, and variants of UGT1A10. nih.gov These genetic differences contribute to the interindividual variability observed in dolutegravir metabolism and exposure. tandfonline.com

| UGT1A1 Genotype | Enzyme Activity | Effect on Dolutegravir Exposure | Reference |

|---|---|---|---|

| 1/1, 1/36 | Normal | Baseline | pharmgkb.org |

| 1/6, 1/28, 1/37, 28/36, 36/37 | Reduced | Increased AUC and Cmax | pharmgkb.org |

| 28/28, 28/37 | Low | ~31% Increase in AUC | pharmgkb.org |

| *6 and/or *28 carriers | Reduced/Low | Associated with high trough concentrations | nih.govnih.gov |

Impact of UGT1A1 Allelic Variants on Glucuronidation Activity

Genetic polymorphisms in the UGT1A1 gene can significantly influence the rate of dolutegravir glucuronidation. nih.govtandfonline.com The presence of certain allelic variants has been associated with reduced metabolic activity compared to the wild-type enzyme (UGT1A1.1). tandfonline.com

Research has demonstrated that while the Michaelis-Menten constant (Km) values may not differ significantly among variants, the maximal velocity (Vmax) and intrinsic clearance (Vmax/Km) values often show substantial reductions. tandfonline.com For instance, the Vmax/Km values for variants UGT1A1.6, UGT1A1.7, UGT1A1.35, and UGT1A1.63 were found to be significantly lower than that of the wild-type UGT1A1.1. tandfonline.com The activity of UGT1A1.7 and UGT1A1.35, in particular, was markedly reduced, showing only 17.7% and 4.0% of the wild-type's clearance rate, respectively. tandfonline.com In contrast, the UGT1A1.27 variant displayed a Vmax/Km value similar to the wild-type. tandfonline.com

Another variant, UGT1A1 P152T, has been shown to result in a complete lack of dolutegravir glucuronide conjugate formation in cell-based assays. acs.orgnih.gov The presence of variants like UGT1A16 and UGT1A128 has also been linked to increased plasma concentrations of dolutegravir, which is consistent with reduced glucuronidation activity. nih.govnih.gov

The following table summarizes the catalytic activities of various UGT1A1 allelic variants in dolutegravir glucuronidation compared to the wild-type.

| UGT1A1 Variant | Vmax (pmol/min/mg protein) | Km (μM) | Vmax/Km (μL/min/mg protein) | Relative Vmax/Km (%) |

|---|---|---|---|---|

| UGT1A1.1 (Wild-type) | 152.0 ± 11.0 | 4.9 ± 0.8 | 31.0 ± 3.8 | 100.0 |

| UGT1A1.6 | 78.3 ± 15.6 | 5.0 ± 1.8 | 15.7 ± 1.1 | 50.6 |

| UGT1A1.7 | 29.2 ± 1.9 | 5.3 ± 0.8 | 5.5 ± 0.5 | 17.7 |

| UGT1A1.27 | 144.0 ± 26.0 | 4.5 ± 1.4 | 32.2 ± 3.1 | 104.0 |

| UGT1A1.35 | 8.6 ± 1.3 | 6.9 ± 1.9 | 1.2 ± 0.1 | 4.0 |

| UGT1A1.63 | 66.2 ± 14.5 | 4.6 ± 1.6 | 14.4 ± 0.8 | 46.5 |

Functional Characterization of Other UGT1A Subfamily Variants (e.g., UGT1A3.5, UGT1A9.2, UGT1A10M59I, UGT1A10T202I)

Besides UGT1A1, other isoforms within the UGT1A subfamily, such as UGT1A3, UGT1A9, and UGT1A10, contribute to dolutegravir glucuronidation, and their genetic variants can also impair this process. nih.govtandfonline.com Studies have shown that variants of these isoforms exhibit decreased glucuronidation activity towards dolutegravir when compared to their respective wild-type versions. nih.govtandfonline.com

The variant UGT1A3.5 showed significantly lower Vmax and Vmax/Km values than the wild-type UGT1A3.1, with its intrinsic clearance being only 28.1% of the wild-type. tandfonline.com Similarly, UGT1A9 variants demonstrated reduced function. Although UGT1A9 is expressed at higher levels than UGT1A1 in the liver, its glucuronidation activity towards dolutegravir is significantly lower. tandfonline.com The UGT1A9.2 variant, for example, displayed catalytic activity that was not significantly different from the control, indicating a substantial loss of function. tandfonline.com

For UGT1A10, which is primarily expressed in the intestine, the variants UGT1A10.2 (M59I) and UGT1A10.3 (T202I) both showed significantly lower glucuronidation activity compared to the wild-type UGT1A10.1. tandfonline.com The intrinsic clearance (Vmax/Km) for UGT1A10.2 and UGT1A10.3 was reduced to 35.1% and 40.7% of the wild-type, respectively. tandfonline.com

The table below details the catalytic activities of these other UGT1A subfamily variants.

| UGT1A Variant | Vmax (pmol/min/mg protein) | Km (μM) | Vmax/Km (μL/min/mg protein) | Relative Vmax/Km (%) |

|---|---|---|---|---|

| UGT1A3.1 (Wild-type) | 20.3 ± 1.3 | 3.8 ± 0.6 | 5.3 ± 0.5 | 100.0 |

| UGT1A3.5 | 5.5 ± 0.5 | 3.7 ± 0.7 | 1.5 ± 0.1 | 28.1 |

| UGT1A9.1 (Wild-type) | 18.4 ± 3.4 | 12.7 ± 4.4 | 1.5 ± 0.2 | 100.0 |

| UGT1A9.2 | 2.5 ± 0.6 | - | - | - |

| UGT1A10.1 (Wild-type) | 29.2 ± 3.3 | 6.7 ± 1.5 | 4.3 ± 0.4 | 100.0 |

| UGT1A10.2 (M59I) | 10.3 ± 1.3 | 6.8 ± 1.5 | 1.5 ± 0.1 | 35.1 |

| UGT1A10.3 (T202I) | 11.7 ± 1.3 | 6.7 ± 1.4 | 1.8 ± 0.1 | 40.7 |

Analytical and Spectroscopic Characterization of Dolutegravir O B D Glucoside

Advanced Chromatographic Techniques for Separation and Detection

Chromatography is the cornerstone for isolating and quantifying Dolutegravir (B560016) O-β-D-Glucoside from complex biological matrices or reaction mixtures. The significant difference in polarity between the glucoside metabolite and the parent drug, Dolutegravir, necessitates the development of highly specific and sensitive methods.

Reverse-phase high-performance liquid chromatography (RP-HPLC) is a primary technique for the analysis of Dolutegravir and its related compounds, including its glucoside metabolite. longdom.orgjetir.orgpharmacophorejournal.com Method development for Dolutegravir O-β-D-Glucoside would begin with established methods for the parent compound, followed by optimization to achieve adequate separation. Due to the increased polarity imparted by the glucose moiety, the retention time of the glucoside is expected to be significantly shorter than that of Dolutegravir on a C8 or C18 column. longdom.org

A typical HPLC method would involve a gradient elution to ensure good resolution between the parent drug, the metabolite, and other potential impurities. longdom.org The mobile phase often consists of an aqueous buffer (such as phosphate (B84403) buffer or water with an acid modifier like trifluoroacetic acid) and an organic solvent like acetonitrile (B52724) or methanol. longdom.orgjetir.org UV detection is commonly employed, with a wavelength set around 258 nm, which is a λmax for the Dolutegravir chromophore. jetir.orgresearchgate.net

Table 1: Example HPLC Method Parameters for Analysis of Dolutegravir and Related Compounds

| Parameter | Condition |

|---|---|

| Column | C8 (150 x 4.6 mm, 5 µm) longdom.org |

| Mobile Phase A | 0.1% Trifluoroacetic Acid in Water longdom.org |

| Mobile Phase B | Methanol longdom.org |

| Elution Mode | Gradient longdom.org |

| Flow Rate | 1.0 mL/min longdom.org |

| Column Temperature | 35°C pharmacophorejournal.com |

| Detection | UV at 258 nm jetir.orgpharmacophorejournal.com |

For highly sensitive and specific detection, particularly in biological samples, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice. nih.govresearchgate.net This technique combines the separation power of HPLC with the mass-resolving capability of a mass spectrometer, allowing for definitive identification and precise quantification.

In a typical LC-MS/MS assay, after chromatographic separation, the analyte is ionized, commonly using electrospray ionization (ESI) in positive ion mode. nih.govnih.gov The mass spectrometer is then set to monitor specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode. For Dolutegravir O-β-D-Glucoside, the precursor ion would correspond to its protonated molecular mass [M+H]+. Fragmentation of this precursor ion would generate specific product ions, including one corresponding to the Dolutegravir aglycone, providing unequivocal identification. nih.gov The use of a stable isotope-labeled internal standard, such as ¹³C,d₅-Dolutegravir, is common to ensure high accuracy and precision. researchgate.netnih.gov

Table 2: Representative LC-MS/MS Method Parameters

| Parameter | Condition |

|---|---|

| Column | Reversed Phase C18 (e.g., Waters Atlantis T3, 50x2.1mm, 3µm) nih.gov |

| Mobile Phase A | 0.1% Formic Acid in Water nih.govnih.gov |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile nih.gov |

| Flow Rate | 0.450 mL/min nih.gov |

| Ionization Mode | Electrospray Ionization (ESI), Positive nih.gov |

| Detection | Triple Quadrupole Mass Spectrometer nih.gov |

| Monitored Transition (Example) | For Dolutegravir: m/z 420.1 → 136.0 nih.gov |

The Dolutegravir molecule contains two stereocenters. Consequently, its glucosidated metabolite will exist as diastereomers. It is essential to ensure the stereochemical purity of the compound, which requires specialized chiral chromatography methods. Chiral HPLC can separate the different stereoisomers that may be present as impurities. scholarsresearchlibrary.com

These methods typically employ a chiral stationary phase (CSP), such as a Chiralpak column. scholarsresearchlibrary.com The separation is achieved through differential interactions between the stereoisomers and the chiral selector of the column. Optimization of the mobile phase composition (e.g., mixtures of buffers and organic solvents like acetonitrile and tertiary butyl methyl ether) and temperature is critical to achieving baseline resolution of all stereoisomers. scholarsresearchlibrary.com This analysis confirms the enantiomeric and diastereomeric purity of the Dolutegravir O-β-D-Glucoside.

Structural Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy

While LC-MS/MS can confirm the mass and fragmentation pattern of Dolutegravir O-β-D-Glucoside, Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the complete and unambiguous determination of its chemical structure. hyphadiscovery.com NMR provides detailed information about the carbon-hydrogen framework and the precise connectivity of atoms within the molecule.

One-dimensional NMR spectra provide the initial overview of the molecule's structure.

¹H NMR (Proton NMR): The ¹H NMR spectrum of Dolutegravir O-β-D-Glucoside would display a series of distinct signals. These include resonances in the aromatic region corresponding to the protons of the difluorobenzyl group, as well as signals for the methine and methylene (B1212753) protons of the fused ring system of the Dolutegravir core. Critically, a new set of signals would appear in the 3.0-5.5 ppm range, characteristic of the protons of the glucose moiety. The signal for the anomeric proton (H-1' of the glucose) is particularly diagnostic, and its chemical shift and coupling constant provide information about the α or β configuration of the glycosidic bond.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum complements the proton data by showing signals for each unique carbon atom. google.com For Dolutegravir O-β-D-Glucoside, one would expect to see signals for the carbonyl carbons in the downfield region (>160 ppm), aromatic carbons, and the aliphatic carbons of the Dolutegravir core. Additionally, characteristic signals for the six carbons of the glucose unit would be observed, typically between 60 and 105 ppm.

Two-dimensional NMR experiments are essential for assembling the complete molecular structure by establishing through-bond connectivities. mdpi.comresearchgate.net

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). It would be used to trace the proton-proton networks within the Dolutegravir core and, separately, within the glucose ring, confirming the spin systems of each part of the molecule.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. This allows for the unambiguous assignment of all protonated carbon signals in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most crucial experiment for confirming the structure of a glycoside metabolite. hyphadiscovery.commdpi.com The HMBC spectrum reveals correlations between protons and carbons that are separated by two or three bonds. The definitive proof of the O-glucoside structure is obtained by observing a correlation between the anomeric proton of the glucose unit (H-1') and the carbon atom on the Dolutegravir framework to which the glucose is attached via an oxygen atom. This key HMBC correlation unambiguously establishes the site of glycosidation.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-resolution mass spectrometry is a critical tool for the precise determination of the molecular mass of a compound, which in turn allows for the confident elucidation of its elemental composition. For Dolutegravir O-β-D-Glucoside, HRMS provides an accurate mass measurement that is fundamental to its unequivocal identification.

The molecular formula of Dolutegravir O-β-D-Glucoside is C26H29F2N3O10. Based on this, the theoretical exact mass can be calculated. Experimental determination via HRMS provides a measured value that is compared against the theoretical mass, with a very low margin of error, typically in the parts-per-million (ppm) range. This high degree of accuracy is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.

Table 1: Molecular Mass Data for Dolutegravir O-b-D-Glucoside

| Parameter | Value |

| Molecular Formula | C26H29F2N3O10 |

| Accurate Mass | 581.1821 longdom.org |

This precise mass measurement is instrumental in metabolic studies, enabling researchers to identify Dolutegravir O-β-D-Glucoside in complex biological matrices.

Vibrational Spectroscopy (e.g., Infrared Spectroscopy) for Functional Group Analysis

Vibrational spectroscopy, particularly Fourier-transform infrared (FTIR) spectroscopy, is a powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of chemical bonds. While specific experimental FTIR data for Dolutegravir O-β-D-Glucoside is not widely published, the expected characteristic absorption bands can be predicted based on its molecular structure.

The structure of Dolutegravir O-β-D-Glucoside contains a variety of functional groups, including hydroxyl (-OH), carbonyl (C=O), amine (N-H), ether (C-O-C), and aromatic rings. The glucoside moiety introduces multiple hydroxyl groups and C-O stretching vibrations.

Table 2: Predicted Infrared Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibrational Mode |

| O-H (hydroxyl) | 3500-3200 (broad) | Stretching |

| N-H (amide) | 3400-3250 | Stretching |

| C-H (aromatic) | 3100-3000 | Stretching |

| C-H (aliphatic) | 3000-2850 | Stretching |

| C=O (amide, ketone) | 1700-1630 | Stretching |

| C=C (aromatic) | 1600-1450 | Stretching |

| C-O (ether, alcohol) | 1260-1000 | Stretching |

| C-F | 1250-1020 | Stretching |

The analysis of the FTIR spectrum would confirm the presence of these functional groups, providing structural confirmation of the molecule. The distinct pattern of absorption bands serves as a molecular fingerprint, aiding in the compound's identification.

Bioanalytical Method Validation for this compound in Preclinical Matrices

The quantification of Dolutegravir O-β-D-Glucoside in preclinical matrices, such as plasma, serum, or tissue homogenates from animal studies, requires a validated bioanalytical method to ensure the reliability and accuracy of the results. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most commonly employed technique for this purpose due to its high sensitivity and selectivity.

The validation of a bioanalytical method is performed according to guidelines from regulatory agencies and assesses several key parameters to demonstrate that the method is fit for its intended purpose.

Key Validation Parameters:

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, including the parent drug, other metabolites, and endogenous matrix components.

Accuracy and Precision: Accuracy refers to the closeness of the measured concentration to the true value, while precision measures the reproducibility of the results. These are typically evaluated at multiple concentration levels (lower limit of quantification, low, medium, and high).

Calibration Curve: The relationship between the instrument response and the concentration of the analyte. The linearity of the calibration curve is assessed over a defined concentration range.

Recovery: The efficiency of the extraction process in recovering the analyte from the biological matrix.

Matrix Effect: The influence of matrix components on the ionization of the analyte, which can lead to suppression or enhancement of the signal.

Stability: The stability of the analyte in the biological matrix under various conditions, including freeze-thaw cycles, short-term storage at room temperature, and long-term storage at low temperatures.

Table 3: Typical Acceptance Criteria for Bioanalytical Method Validation

| Validation Parameter | Acceptance Criteria |

| Accuracy | Within ±15% of the nominal concentration (±20% at the LLOQ) |

| Precision (CV%) | ≤15% (≤20% at the LLOQ) |

| Linearity (r²) | ≥0.99 |

| Recovery | Consistent, precise, and reproducible |

| Matrix Factor | CV ≤15% |

| Stability | Analyte concentration within ±15% of the nominal concentration |

While specific validation data for a bioanalytical method for Dolutegravir O-β-D-Glucoside in preclinical matrices is not detailed in publicly available literature, the development and validation of such a method would follow these established principles to support preclinical pharmacokinetic and toxicokinetic studies.

Mechanistic and Theoretical Aspects of Dolutegravir O B D Glucoside Role in Biotransformation

Contribution of Glucuronidation to Overall Dolutegravir (B560016) Clearance

The clearance of dolutegravir from the body is significantly influenced by metabolic processes, with glucuronidation playing a primary role. This biotransformation pathway involves the conjugation of dolutegravir with glucuronic acid, a process catalyzed by UDP-glucuronosyltransferase (UGT) enzymes, leading to the formation of the more water-soluble Dolutegravir O-β-D-glucoside, which can then be more readily excreted.

Dolutegravir is extensively metabolized, and its ether glucuronide, Dolutegravir O-β-D-glucoside, is the principal biotransformation product. fda.govresearchgate.netumn.edu This metabolite is the most abundant found in urine and the primary metabolite detected in plasma. fda.govresearchgate.netumn.edu Studies have shown that after a single oral dose of radiolabeled dolutegravir, approximately 18.9% of the dose is excreted in the urine as this inactive ether glucuronide. fda.govresearchgate.netumn.edu Fecal excretion is the main route of elimination for the parent drug, while its metabolites are primarily eliminated in the urine. umn.edu

The formation of Dolutegravir O-β-D-glucoside is predominantly mediated by the UGT1A1 enzyme. fda.govumn.edunih.gov While UGT1A1 is the major contributor, other UGT isoforms, such as UGT1A3 and UGT1A9, also play a minor role in this process. umn.edumdpi.com In addition to glucuronidation, dolutegravir undergoes minor metabolism through oxidation by the cytochrome P450 enzyme CYP3A4. fda.govnih.gov However, glucuronidation remains the predominant metabolic pathway, accounting for a significant portion of dolutegravir's clearance. The low apparent clearance and a terminal half-life of approximately 15 hours support the clinical use of dolutegravir. fda.gov

Genetic variations in the UGT1A1 gene can impact the metabolism of dolutegravir. nih.gov Individuals with genotypes associated with reduced UGT1A1 activity may have lower clearance and consequently higher plasma concentrations of dolutegravir. researchgate.net This highlights the critical role of UGT1A1-mediated glucuronidation in the pharmacokinetic profile of dolutegravir.

| Enzyme | Role in Dolutegravir Metabolism | Metabolite Formed |

|---|---|---|

| UGT1A1 | Major pathway for glucuronidation | Dolutegravir O-β-D-glucoside |

| UGT1A3 | Minor pathway for glucuronidation | Dolutegravir O-β-D-glucoside |

| UGT1A9 | Minor pathway for glucuronidation | Dolutegravir O-β-D-glucoside |

| CYP3A4 | Minor pathway for oxidation | Oxidative metabolites |

Computational Modeling of Dolutegravir-UGT Interactions Leading to Glucoside Formation

Computational modeling, particularly physiologically based pharmacokinetic (PBPK) modeling, has become an invaluable tool for understanding and predicting the metabolic fate of drugs like dolutegravir. These models integrate data on the drug's physicochemical properties with physiological and anatomical information to simulate its absorption, distribution, metabolism, and excretion (ADME) in the body.

PBPK models for dolutegravir have been developed to simulate its pharmacokinetics, with a significant focus on its metabolism via UGT1A1 to form Dolutegravir O-β-D-glucoside. These models incorporate the kinetics of the UGT1A1-mediated reaction to predict the rate and extent of glucuronide formation. This allows for the simulation of dolutegravir and its metabolite concentrations in various tissues and populations over time.

These computational approaches are particularly useful for exploring the impact of intrinsic and extrinsic factors on dolutegravir's metabolism. For instance, PBPK models can be used to simulate the effects of genetic polymorphisms in the UGT1A1 enzyme on the formation of Dolutegravir O-β-D-glucoside. By adjusting the enzyme activity parameters within the model, researchers can predict how different UGT1A1 genotypes might alter dolutegravir clearance and exposure. This can help in identifying populations that may be at risk for altered drug responses.

Furthermore, PBPK modeling is employed to investigate potential drug-drug interactions. By incorporating the inhibitory or inductive effects of co-administered drugs on UGT1A1 activity, these models can predict changes in the formation of Dolutegravir O-β-D-glucoside and, consequently, alterations in dolutegravir's plasma concentrations. This predictive capability is crucial for anticipating clinically significant interactions and informing dosing recommendations. While detailed molecular docking studies specifically visualizing the interaction between dolutegravir and the UGT1A1 active site are not extensively published, PBPK models provide a robust framework for understanding the functional consequences of this interaction at a systemic level.

Investigating the Influence of Dolutegravir O-β-D-Glucoside on Related Metabolic Pathways

Current research indicates that Dolutegravir O-β-D-glucoside is a pharmacologically inactive metabolite. nih.govnih.gov The primary focus of metabolic studies has been on the pathways leading to its formation from the parent drug, dolutegravir, rather than the subsequent effects of the glucuronide itself on other metabolic processes.

The parent compound, dolutegravir, has been investigated for its potential to inhibit or induce major drug-metabolizing enzymes. In vitro studies have shown that at clinically relevant concentrations, dolutegravir exhibits little to no inhibitory or inductive effects on major cytochrome P450 (CYP) or UGT enzymes. nih.gov This suggests a low propensity for dolutegravir to be the perpetrator of clinically significant drug interactions mediated by these enzymes.

Given that Dolutegravir O-β-D-glucoside is the inactive end-product of a major clearance pathway, it is generally presumed to have minimal to no impact on other metabolic pathways. The process of glucuronidation significantly increases the polarity of dolutegravir, facilitating its excretion and limiting its ability to interact with intracellular enzymes. There is currently no significant evidence to suggest that Dolutegravir O-β-D-glucoside inhibits or induces CYP or UGT enzymes, or that it interferes with other major metabolic routes. The low exposure to total circulating metabolites, which represent less than 5% of the dolutegravir-related components, is not expected to contribute significantly to either pharmacological activity or intolerance. fda.gov

While the direct influence of the glucuronide metabolite appears negligible, it is important to consider the broader metabolic context. The parent drug, dolutegravir, has been associated with weight gain and other metabolic changes in some individuals. However, the mechanisms underlying these effects are still under investigation and are not thought to be directly related to the activity of the Dolutegravir O-β-D-glucoside metabolite.

Future Research Directions for Advanced Studies on Dolutegravir O-β-D-Glucoside

While significant progress has been made in understanding the role of Dolutegravir O-β-D-glucoside in the biotransformation of its parent compound, several avenues for future research remain to further elucidate its mechanistic and theoretical aspects.

A primary area for future investigation is the continued exploration of the impact of genetic variability on the formation of Dolutegravir O-β-D-glucoside. While the role of UGT1A1 polymorphisms is recognized, further research into the effects of less common variants and the interplay of multiple genetic factors could provide a more comprehensive understanding of inter-individual differences in dolutegravir metabolism. nih.gov Studies in diverse populations are needed to fully characterize the influence of pharmacogenetics on the disposition of dolutegravir.

Refining and expanding the application of computational models is another important future direction. The development of more sophisticated PBPK models that can more accurately predict dolutegravir and its glucuronide concentrations in specific populations, such as pregnant women, children, and individuals with hepatic impairment, is crucial. mdpi.com Integrating these models with molecular docking simulations could provide a more detailed picture of the dolutegravir-UGT1A1 interaction at the atomic level, potentially aiding in the design of future drugs with optimized metabolic profiles.

Further investigation into the potential, albeit likely low, for Dolutegravir O-β-D-glucoside to interact with drug transporters could be warranted. While considered inactive, high concentrations of the metabolite in specific compartments, such as the liver and kidneys, could theoretically influence transporter function.

Finally, long-term observational studies are needed to fully understand the clinical implications of variability in dolutegravir glucuronidation. While the glucuronide itself is inactive, the efficiency of its formation dictates the exposure to the active parent drug. Linking genetic markers of glucuronidation capacity to long-term clinical outcomes could help in personalizing dolutegravir therapy to maximize efficacy and minimize potential for adverse effects. There is also a need for more research into the long-term metabolic consequences of dolutegravir use and whether these are in any way related to the efficiency of its glucuronidation. umn.edu

Q & A

Basic Research Questions

Analytical Method Validation Q: How can researchers ensure the reliability of analytical methods for quantifying Dolutegravir O-β-D-Glucoside in experimental setups? A: Analytical validation should include parameters such as repeatability (e.g., six replicate injections of a 10 µg/mL solution showing ≤2.0% RSD) and robustness testing under varied conditions (e.g., flow rate ±0.1 mL/min, pH ±0.2 units) to assess method stability. Statistical validation requires reporting absolute numerical data (not just percentages) and adherence to predefined acceptance criteria (e.g., 98–102% content range) . Reference tables for reproducibility (Table 9) and robustness (Table 10) should be included to document variability .

Stability Assessment Q: What methodologies are recommended for assessing the stability of Dolutegravir O-β-D-Glucoside under varying laboratory conditions? A: Stability studies should employ high-performance liquid chromatography (HPLC) to monitor degradation products under stress conditions (e.g., thermal, photolytic, or hydrolytic exposure). For robustness, intentionally alter method parameters (e.g., mobile phase composition, pH) and compare peak area consistency. Detailed documentation of environmental controls (e.g., temperature, humidity) and statistical reporting of deviations (e.g., RSD thresholds) are critical for reproducibility .

Safety Protocols Q: What safety measures are essential when handling Dolutegravir O-β-D-Glucoside in laboratory settings? A: Follow OSHA HCS guidelines: use PPE (gloves, lab coats), ensure ventilation, and avoid direct exposure. For spills, contain using inert absorbents and prevent entry into waterways. First aid measures include rinsing skin/eyes with water for ≥15 minutes and seeking medical observation for 48 hours post-exposure due to potential delayed toxicity .

Advanced Research Questions

Resolving Clinical Data Contradictions Q: How should researchers address conflicting findings on neuropsychiatric adverse effects (e.g., depression) in Dolutegravir-based therapies? A: Conduct sensitivity analyses to isolate confounding variables (e.g., efavirenz co-administration in meta-analyses). Use Jadad scoring (≥4/5) to evaluate study quality and subgroup stratification to assess synergistic effects (e.g., Dolutegravir/Rilpivirine combinations). Transparently report exclusion criteria and apply FINER (Feasible, Interesting, Novel, Ethical, Relevant) frameworks to refine hypotheses .

Bioequivalence Study Design Q: What methodological considerations are critical for bioequivalence studies of Dolutegravir O-β-D-Glucoside in generic development? A: Align with FDA guidance for special injectables: use in vitro-in vivo correlation (IVIVC) models to predict pharmacokinetic parameters (e.g., AUC, Cmax). Validate dissolution profiles under physiologically relevant conditions and employ crossover designs with ≥80% statistical power to detect equivalence margins (typically 90–111%) .

Metabolic Interaction Mechanisms Q: What experimental approaches are optimal for studying hepatic enzyme interactions with Dolutegravir O-β-D-Glucoside? A: Use human liver microsomes (HLMs) for in vitro CYP450 inhibition/induction assays, coupled with LC-MS/MS quantification. Incorporate time-dependent inhibition (TDI) protocols and compare kinetic parameters (Ki, IC50). For in silico modeling, apply physiologically based pharmacokinetic (PBPK) simulations to extrapolate clinical outcomes .

Enhancing Reproducibility Q: How can researchers improve reproducibility in pharmacokinetic studies of Dolutegravir O-β-D-Glucoside? A: Pre-register protocols (e.g., via ClinicalTrials.gov ), detail sample size calculations (e.g., power analysis with α=0.05, β=0.2), and report blinding/randomization methods. Use Nature Research’s reporting standards for statistical parameters (e.g., exact p-values, confidence intervals) and raw data deposition in repositories .

Methodological Guidelines

- Data Analysis: Avoid reliance on p-values alone; report effect sizes (e.g., Cohen’s d) and clinical relevance thresholds .

- Ethical Compliance: For human studies, obtain GDPR compliance (e.g., anonymized data storage, participant consent documentation) and IRB approval before initiating trials .

- Literature Review: Use systematic frameworks (e.g., PRISMA) to identify knowledge gaps and align research questions with unmet needs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.